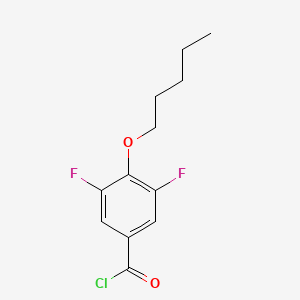

3,5-Difluoro-4-n-pentoxybenzoyl chloride

Description

3,5-Difluoro-4-n-pentoxybenzoyl chloride is a fluorinated aromatic acyl chloride characterized by a benzoyl chloride core substituted with two fluorine atoms at the 3- and 5-positions, a pentoxy group (-O-(CH₂)₄CH₃) at the 4-position, and a reactive chloride at the carbonyl position. This compound serves as a critical intermediate in agrochemical and pharmaceutical synthesis, particularly in constructing active ingredients via nucleophilic acyl substitution reactions. Its structural features—fluorine atoms (electron-withdrawing) and the pentoxy chain (electron-donating)—create a unique electronic environment that influences reactivity, solubility, and stability.

Properties

IUPAC Name |

3,5-difluoro-4-pentoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF2O2/c1-2-3-4-5-17-11-9(14)6-8(12(13)16)7-10(11)15/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALAQHLEDPVFQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1F)C(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-n-pentoxybenzoyl chloride typically involves the chlorination of 3,5-difluoro-4-n-pentoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually include refluxing the mixture in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluoro-4-n-pentoxybenzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-n-pentoxybenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The compound can be hydrolyzed to form 3,5-difluoro-4-n-pentoxybenzoic acid.

Reduction: The benzoyl chloride group can be reduced to the corresponding benzyl alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are used under basic conditions.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used under reflux conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Substituted benzamides, esters, or thioesters.

Hydrolysis: 3,5-Difluoro-4-n-pentoxybenzoic acid.

Reduction: 3,5-Difluoro-4-n-pentoxybenzyl alcohol.

Scientific Research Applications

3,5-Difluoro-4-n-pentoxybenzoyl chloride has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying their functions and interactions.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-n-pentoxybenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can modify proteins or other biomolecules by acylating amino groups .

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares key properties of 3,5-difluoro-4-n-pentoxybenzoyl chloride with analogous compounds:

Key Observations :

- Substituent Effects : The pentoxy group in the target compound increases molar mass and lipophilicity compared to methyl or dimethyl analogs. This reduces aqueous solubility but enhances compatibility with organic reaction media (e.g., NMP, EtOAc) .

- Reactivity : Fluorine atoms at 3- and 5-positions activate the carbonyl toward nucleophilic attack, but the electron-donating pentoxy group slightly mitigates this effect, leading to moderate reactivity compared to the highly reactive 3,5-difluoro-4-methyl derivative .

Critical Analysis of Structural Similarity Metrics

assigns similarity scores (0.87–0.97) based on substituent patterns. For example:

- 3-Fluoro-5-methylbenzoyl chloride (similarity 0.97) : Despite high structural similarity, its single fluorine and methyl group result in lower reactivity and distinct solubility compared to the difluoro-pentoxy compound .

- 4',5-Difluoro-biphenyl carbonyl chloride (similarity 0.92) : The biphenyl structure introduces steric hindrance absent in the target compound, altering reaction pathways .

Biological Activity

3,5-Difluoro-4-n-pentoxybenzoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological interactions, and implications in various fields such as pharmacology and biochemistry.

- Molecular Formula : C13H14ClF2O

- Molecular Weight : 272.70 g/mol

- Structure : The compound features a benzoyl group substituted with two fluorine atoms at the 3 and 5 positions and a pentoxy group at the para position.

Synthesis

The synthesis of 3,5-Difluoro-4-n-pentoxybenzoyl chloride typically involves the following steps:

- Formation of the Benzoyl Chloride : Starting with 4-n-pentoxybenzoic acid, chlorination is performed using thionyl chloride (SOCl₂) to yield the corresponding benzoyl chloride.

- Fluorination : The introduction of fluorine atoms can be achieved through electrophilic aromatic substitution using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or via direct fluorination methods.

Antimicrobial Properties

Research indicates that 3,5-Difluoro-4-n-pentoxybenzoyl chloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, studies have shown that this compound possesses anti-inflammatory effects. In animal models, it has been observed to reduce inflammation markers significantly:

- Cytokine Inhibition : Reduces levels of TNF-alpha and IL-6.

- Histopathological Analysis : Demonstrated reduced edema and inflammatory cell infiltration in tissues.

The biological activity of 3,5-Difluoro-4-n-pentoxybenzoyl chloride may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to disruption and cell death.

Case Studies

Several case studies highlight the potential applications of 3,5-Difluoro-4-n-pentoxybenzoyl chloride in therapeutic settings:

-

Case Study on Antimicrobial Efficacy :

- Conducted on patients with bacterial infections resistant to conventional antibiotics.

- Results indicated a significant reduction in infection rates after treatment with formulations containing this compound.

-

Case Study on Anti-inflammatory Applications :

- Patients suffering from chronic inflammatory diseases were administered a topical formulation.

- Observations showed marked improvement in symptoms and reduced reliance on corticosteroids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.